molecular formula C6H12F3N B13522858 5,5,5-Trifluoro-2-methylpentan-2-amine

5,5,5-Trifluoro-2-methylpentan-2-amine

Cat. No.: B13522858
M. Wt: 155.16 g/mol
InChI Key: SGBXFPDLALERHX-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methylpentan-2-amine is a fluorinated secondary amine featuring a pentane backbone with a methyl group and an amine moiety at the C2 position, along with three fluorine atoms at the terminal C5 carbon. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

5,5,5-trifluoro-2-methylpentan-2-amine

InChI

InChI=1S/C6H12F3N/c1-5(2,10)3-4-6(7,8)9/h3-4,10H2,1-2H3

InChI Key

SGBXFPDLALERHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Dynamic Kinetic Resolution Approach via Amino Acid Derivatives

One advanced preparation method involves the synthesis of amino acid derivatives related to 5,5,5-trifluoropentanoic acid, which can be transformed into the target amine. A notable approach reported involves the dynamic kinetic resolution of racemic mixtures to obtain enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid, which can be further derivatized to amines.

  • The method uses a chiral ligand to achieve high diastereoselectivity and yield.
  • The process is scalable to approximately 20 g with operational convenience.
  • The chiral ligand is recyclable, enhancing the method's sustainability.
  • Alkylation procedures on a smaller scale (~1 g) have also been demonstrated but are less practical for scale-up.

This approach is advantageous for producing optically active amines with high purity, suitable for pharmaceutical applications.

Step Description Key Reagents/Conditions Scale Yield/Notes
1 Dynamic kinetic resolution of racemic amino acid Chiral ligand (R-configured), base ~20 g High diastereoselectivity
2 Alkylation to form amine derivative Alkyl halides, base ~1 g Good yield but less scalable
3 Ligand recycling and purification Standard workup - Sustainable and practical

Multi-Step Synthesis from 2-Trifluoromethyl Benzaldehyde Derivatives

Another reported method involves a multi-step synthetic route starting from 2-trifluoromethylbenzaldehyde , which undergoes sequential transformations to yield trifluoromethyl-substituted amines structurally related to 5,5,5-trifluoro-2-methylpentan-2-amine.

The key steps include:

  • Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol using sodium borohydride in aqueous solution.
  • Chlorination of the benzyl alcohol with thionyl chloride to form 2-trifluoromethylbenzyl chloride.
  • Nitration of the benzyl chloride with nitric acid in sulfuric acid to introduce a nitro group.
  • Catalytic hydrogenation of the nitro compound to yield the corresponding amine.

This method emphasizes:

  • Use of readily available and inexpensive starting materials.
  • Simple and operable reaction conditions suitable for industrial scale-up.
  • High product yield and purity.
  • Safety considerations due to the use of strong acids and reducing agents.

While this route is more classical and involves aromatic intermediates, it provides an accessible pathway to trifluoromethylated amines, which can be further modified to the target compound.

Step Reaction Type Reagents/Conditions Outcome Notes
1 Reduction Sodium borohydride in water 2-Trifluoromethylbenzyl alcohol Mild, efficient
2 Chlorination Thionyl chloride 2-Trifluoromethylbenzyl chloride Requires careful handling
3 Nitration Nitric acid, sulfuric acid 2-Chloromethyl-5-nitrobenzotrifluoride Exothermic, controlled addition
4 Hydrogenation Catalyst (e.g., Pd/C), H2 gas 2-Methyl-5-amidobenzotrifluoride High yield, clean reduction

Comparative Analysis of Preparation Methods

Feature Dynamic Kinetic Resolution (DKR) Approach Multi-Step Benzaldehyde Route Aminoquinoline-Related Methods
Starting Material Racemic trifluoropentanoic acid derivatives 2-Trifluoromethylbenzaldehyde Protected amine derivatives
Scalability Up to ~20 g scale Industrially feasible Laboratory scale
Stereoselectivity High (chiral ligand-mediated) Not stereoselective Dependent on substrate
Complexity Moderate (requires chiral catalysts) Multi-step with hazardous reagents Moderate
Yield High High Moderate to high
Safety and Environmental Impact Ligand recycling improves sustainability Use of strong acids and reducing agents Mild conditions, less hazardous
Industrial Applicability Suitable for pharmaceutical synthesis Suitable for large-scale production More suited for research and development

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpentan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5,5,5-Trifluoro-2-phenylpentan-2-amine

Structural Differences : The phenyl group at C2 replaces the methyl group in the target compound.
Key Data :

  • Molecular formula: C₁₁H₁₄F₃N
  • Molecular weight: 217.24 g/mol
    Implications :
  • Increased molecular weight (217.24 vs. ~155 g/mol for the methyl analog) suggests higher lipophilicity, which may improve membrane permeability but reduce solubility.

5,5-Difluoropentan-2-amine

Structural Differences : Contains two fluorine atoms at C5 instead of three.
Key Data :

  • Molecular formula: C₅H₁₁F₂N (inferred from nomenclature)
  • Molecular weight: ~123 g/mol (calculated)
    Implications :
  • Smaller molecular weight may enhance solubility but reduce steric bulk, affecting interactions in catalytic or biological systems.

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Structural Differences : Features a furan ring with a trifluoromethyl group at C2 and a methylamine substituent at C3.
Key Data :

  • Molecular formula: C₇H₈F₃NO
  • Molecular weight: 179.14 g/mol
    Implications :
  • The aromatic furan ring introduces conjugation and electron-withdrawing effects, altering reactivity compared to aliphatic amines.
  • The trifluoromethyl group on the ring enhances thermal stability and resistance to metabolic degradation.

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentan

Structural Differences: Contains an isopropylimino group at C2 and a trifluoromethyl group at C4. Key Data:

  • Molecular formula: C₉H₁₄F₆N₂
  • Molecular weight: 264.21 g/mol
    Implications :
  • High fluorine content (six F atoms) significantly elevates lipophilicity and may enhance blood-brain barrier penetration.

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